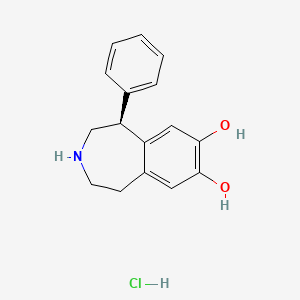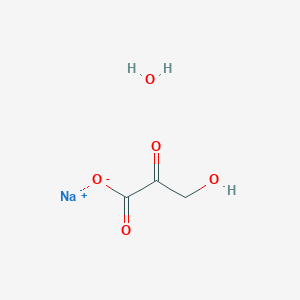
N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenyl group and a dimethylpyrimidinylthio group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and 4,6-dimethyl-2-pyrimidinethiol as the primary starting materials.
Formation of Intermediate: The 2,4-dimethylphenylamine is reacted with chloroacetyl chloride to form an intermediate, N-(2,4-dimethylphenyl)chloroacetamide.
Thioether Formation: The intermediate is then reacted with 4,6-dimethyl-2-pyrimidinethiol in the presence of a base such as sodium hydroxide to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.
化学反応の分析
Types of Reactions
N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted acetamides.
科学的研究の応用
N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
N-(2,4-Dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)thio)acetamide: can be compared with other acetamide derivatives such as:
Uniqueness
- The presence of both the dimethylphenyl and dimethylpyrimidinylthio groups in the same molecule makes this compound unique. This dual functionality can lead to diverse chemical reactivity and potential applications.
特性
分子式 |
C16H19N3OS |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H19N3OS/c1-10-5-6-14(11(2)7-10)19-15(20)9-21-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,19,20) |
InChIキー |
WJFAGJFSOHNASY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B12056625.png)

![1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12056634.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)




![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)

